molecular formula C22H24N4 B3862670 4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline

4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline

Cat. No.: B3862670
M. Wt: 344.5 g/mol
InChI Key: OCPCCSSWYBXSDP-UHFFFAOYSA-N
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Description

4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring and substituted with a pyridinylpiperazine moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Cyclopentane Ring Fusion: The cyclopentane ring is fused to the quinoline core through a cyclization reaction, often involving the use of a suitable catalyst and high-temperature conditions.

    Substitution with Pyridinylpiperazine: The final step involves the substitution of the quinoline derivative with pyridinylpiperazine. This can be achieved through nucleophilic substitution reactions using appropriate reagents and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and various solvents like dichloromethane and dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single quinoline ring, used in antimalarial drugs like chloroquine.

    Pyridinylpiperazine: A compound with a pyridine ring substituted with a piperazine moiety, known for its use in psychotropic drugs.

    Cyclopenta[g]quinoline: A compound with a fused cyclopentane and quinoline ring, studied for its potential anticancer properties.

Uniqueness

4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline is unique due to its complex structure, which combines the features of quinoline, cyclopentane, and pyridinylpiperazine. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4/c1-16-13-22(24-20-15-18-6-4-5-17(18)14-19(16)20)26-11-9-25(10-12-26)21-7-2-3-8-23-21/h2-3,7-8,13-15H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPCCSSWYBXSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C3CCCC3=C2)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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